molecular formula C15H15N7OS B12169962 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12169962
M. Wt: 341.4 g/mol
InChI Key: JAHOHQUIPNCXEE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile in the presence of a suitable catalyst.

    Coupling Reactions: The thiadiazole and tetrazole intermediates are then coupled with a benzamide derivative through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions on the benzamide moiety can introduce various functional groups.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

    Chemical Biology: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-dimethylbenzamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a tetrazole and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the tetrazole ring can enhance the compound’s ability to form hydrogen bonds, while the thiadiazole ring can participate in redox reactions, making the compound versatile in various applications.

Properties

Molecular Formula

C15H15N7OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H15N7OS/c1-8-3-6-11(12(9(8)2)22-7-16-20-21-22)13(23)17-15-19-18-14(24-15)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,17,19,23)

InChI Key

JAHOHQUIPNCXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3)N4C=NN=N4)C

Origin of Product

United States

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